molecular formula C15H16N2O B12555650 N-(4-Aminophenethyl)benzamide CAS No. 144765-53-7

N-(4-Aminophenethyl)benzamide

Cat. No.: B12555650
CAS No.: 144765-53-7
M. Wt: 240.30 g/mol
InChI Key: QIZCPTSJPDVGJX-UHFFFAOYSA-N
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Description

N-(4-Aminophenethyl)benzamide is a chemical compound of interest in biochemical and pharmacological research. This compound is recognized as the primary human metabolite (identified as M16 ) of the β3-adrenergic receptor (β3-AR) agonist mirabegron, formed in the body through amide cleavage by human esterase enzymes . As a metabolite, it provides a valuable scaffold for scientific investigation. Researchers are exploring the repurposing of this metabolite structure by chemically modifying its reactive sites to create novel compounds . These derivatives are being designed as dual-targeting ligands, potentially modulating both β-adrenergic receptors and human Carbonic Anhydrase (CA) enzymes, which represents a promising strategy in the development of new therapeutic tools . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144765-53-7

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-[2-(4-aminophenyl)ethyl]benzamide

InChI

InChI=1S/C15H16N2O/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)

InChI Key

QIZCPTSJPDVGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenethyl Benzamide and Its Analogues

Retrosynthetic Analysis of N-(4-Aminophenethyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the amide bond, as its formation is a reliable and well-established chemical transformation. amazonaws.com

This disconnection yields two key synthons: a phenethyl amine synthon and a benzoyl synthon. These correspond to the chemical reagents 4-aminophenethylamine and an activated benzoic acid derivative, such as benzoyl chloride.

A further retrosynthetic step can be applied to the 4-aminophenethylamine precursor. The amino group on the phenyl ring can be derived from the reduction of a nitro group. This suggests that 4-nitrophenethylamine is a viable precursor. This intermediate can be further broken down into 4-nitrophenylacetonitrile, which can be synthesized from 4-nitrobenzyl cyanide. This multi-step approach allows for the construction of the molecule from basic starting materials. msu.edu

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several established routes, primarily revolving around the formation of the central amide linkage.

Amide Bond Formation Strategies

The most direct method for synthesizing this compound is through the acylation of 4-aminophenethylamine with a benzoic acid derivative. A common and efficient approach involves the reaction of the amine with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. nanobioletters.com

Alternatively, the amide bond can be formed directly from benzoic acid and 4-aminophenethylamine using coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net This method avoids the need to prepare the more reactive acid chloride.

A widely used strategy in the synthesis of related N-aryl amides involves starting with a nitro-substituted precursor. For instance, 4-nitrophenethylamine can be reacted with benzoyl chloride to form N-(4-nitrophenethyl)benzamide. The nitro group is then reduced in a subsequent step to yield the final product. researchgate.net This approach is often preferred as the nitro-substituted intermediates are stable and the reduction of the nitro group is typically a high-yielding reaction. researchgate.net

Table 1: Amide Bond Formation Reagents

Carboxylic Acid Source Amine Source Coupling/Activating Agent Resulting Bond
Benzoic Acid 4-Aminophenethylamine Carbodiimides (e.g., DCC, EDC) Amide
Benzoyl Chloride 4-Aminophenethylamine Base (e.g., Triethylamine) Amide

Reductive Amination Approaches

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for synthesizing the amine precursors or analogues of this compound. jocpr.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For example, a precursor like 4-aminophenylacetaldehyde could theoretically be reacted with ammonia via reductive amination to produce 4-aminophenethylamine. However, a more common application of this method is in the synthesis of analogues where the phenethyl linker is modified. Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices due to their selectivity. organic-chemistry.org Catalyst-controlled reductive amination offers a more selective approach to amine synthesis. jocpr.com

Multi-Step Synthesis of Precursors and Intermediates

The synthesis of this compound often relies on a multi-step sequence to prepare the necessary precursors, particularly the 4-aminophenethylamine moiety. vapourtec.comrsc.org A typical synthetic pathway begins with a readily available nitro-aromatic compound.

A common multi-step synthesis involves:

Starting Material : 4-Nitrophenylacetic acid.

Amide Formation : Conversion of the carboxylic acid to a primary amide, N-(4-nitrophenyl)acetamide, which can then be reduced.

Reduction of Nitro Group : The key step is the reduction of the aromatic nitro group to an amine. This is commonly achieved using metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals like iron, tin, or zinc in an acidic medium. researchgate.netresearchgate.net For example, the reduction of N-(4-nitrophenethyl)benzamide using iron powder in acetic acid is an effective method. nih.gov

Final Amidation : If the amide bond has not been formed yet, the resulting 4-aminophenethylamine is then reacted with benzoyl chloride or benzoic acid with a coupling agent. nanobioletters.com

This sequential approach allows for the careful construction of the molecule and purification of intermediates at each stage, ensuring a high purity of the final product. syrris.jp

Design and Synthesis of this compound Derivatives and Analogues

The core structure of this compound serves as a scaffold for the design and synthesis of various derivatives and analogues. nih.gov Modifications can be introduced to the benzoyl group, the phenethyl linker, or the terminal amino group to explore structure-activity relationships for various applications. nih.gov

Structural Diversification Strategies

Structural diversification can be achieved by employing a range of substituted starting materials in the established synthetic routes. researchgate.net

Modification of the Benzoyl Moiety : A variety of substituted benzoyl chlorides or benzoic acids can be used in the amide formation step. This allows for the introduction of different functional groups (e.g., methoxy, chloro, nitro) onto the benzoyl ring, leading to a library of this compound analogues. nih.gov

Modification of the Phenethylamine (B48288) Moiety : Alterations to the phenethylamine portion can be made by starting with different substituted 4-nitrophenethylamines. This could include adding substituents to the phenyl ring or modifying the length of the ethyl chain.

Derivatization of the Amino Group : The terminal amino group of this compound can be further functionalized. For instance, it can undergo reactions such as alkylation or acylation to produce secondary or tertiary amines or bis-amides, respectively.

Table 2: Examples of Structural Modifications for Analogue Synthesis

Modification Site Reagent Example Resulting Analogue Type
Benzoyl Ring 4-Methoxybenzoyl chloride N-(4-Aminophenethyl)-4-methoxybenzamide
Benzoyl Ring 4-Nitrobenzoyl chloride N-(4-Aminophenethyl)-4-nitrobenzamide
Phenethylamine Ring 3-Methoxy-4-nitrophenethylamine N-(4-Amino-3-methoxyphenethyl)benzamide

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, many of its analogues, particularly those with substitution on the ethylamine bridge, possess a stereogenic center. The synthesis of enantiomerically pure analogues is of significant interest, and several asymmetric strategies can be employed, primarily focused on the formation of the chiral 2-arylethylamine (AEA) core. These methodologies include the use of chiral auxiliaries, organocatalysis, metal-mediated catalysis, and enzymatic transformations. mdpi.com

Asymmetric synthesis of chiral AEAs can be achieved through various metal-free organocatalytic methods. For instance, chiral induction using L-proline-derived catalysts has been successfully used in the synthesis of quaternary amino acids. mdpi.com Another approach involves asymmetric phase-transfer catalyzed alkylation of Schiff bases using cinchona alkaloid-derived catalysts to synthesize phenylalanine derivatives. mdpi.com More recent developments have utilized N-heterocyclic olefin bifunctional organocatalysts and simplified Maruoka catalysts for the asymmetric synthesis of chiral AEAs. mdpi.com

Transition metal catalysis is another powerful tool for the asymmetric synthesis of these compounds. mdpi.com Copper(I)-catalyzed enantioselective Friedel-Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines, using a chiral (S)-Segphos ligand, yields indole-substituted chiral AEAs in good yields and high enantiomeric excess (ee). mdpi.com Similarly, enantioselective addition of styrenes to imines can be catalyzed by copper complexes to afford highly enantiomerically enriched amines. mdpi.com

Enzymatic and chemo-enzymatic methods offer a highly selective route to chiral amines. nih.govresearchgate.net For example, a one-pot process combining a palladium/copper-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent enzymatic reductive amination can produce chiral 1-phenylethylamine ((R)-α-PEA) from styrene with an enantiomeric excess greater than 99%. researchgate.net The resolution of racemic amines using enzymes like Candida antarctica lipase B (Novozym 435) is also a well-established method, providing access to both enantiomers with high optical purity (ee ≥ 95%). nih.gov

Chiral auxiliaries, such as the readily available (R)- or (S)-1-phenylethylamine (α-PEA), are frequently used to control stereochemistry in the synthesis of more complex molecules. nih.gov These auxiliaries can be attached to a precursor molecule to direct diastereoselective reactions, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product. nih.gov

Purification and Isolation Methodologies for this compound Compounds

The purification and isolation of this compound and its analogues rely on standard laboratory techniques that exploit the physicochemical properties of the compound, such as its polarity, solubility, and the basicity of the primary amine. Common methods include recrystallization, chromatography, and acid-base extraction. askiitians.comresearchgate.netreddit.com

Recrystallization

Recrystallization is a primary technique for the purification of solid amide compounds. researchgate.net The selection of an appropriate solvent is critical and depends on the solubility profile of the specific benzamide (B126) derivative. Generally, polar solvents are suitable for recrystallizing amides. researchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, purer crystals form, leaving impurities dissolved in the mother liquor. researchgate.net In some cases, a multi-step purification involving treatment with a basic solution like dilute ammonia can be used to dissolve acidic impurities (e.g., unreacted benzoic acid) before the final recrystallization from a solvent like water. youtube.com

SolventApplicability for Amides/BenzamidesReference
EthanolCommonly used polar solvent for amide recrystallization. researchgate.net
AcetoneEffective polar solvent for purifying amides. researchgate.net
AcetonitrileOften gives very good results for amide recrystallization. researchgate.net
1,4-DioxaneA recommended solvent for the recrystallization of amides. researchgate.net
WaterUsed for recrystallization, sometimes after a basic wash to remove acidic impurities. youtube.com

Chromatographic Methods

Chromatography is a highly effective method for the separation and purification of this compound compounds from reaction mixtures.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For phenethylamine derivatives and their precursors, silica gel is a common stationary phase. researchgate.net The choice of eluent is crucial for successful separation; for example, nitrostyrene intermediates can be purified over a small silica pad using a toluene-based eluent. researchgate.net After synthesis, the final benzamide product can be purified via column chromatography to remove any remaining reagents or byproducts. askiitians.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is widely used for both the analysis and preparative purification of phenethylamine derivatives. nih.gov Complete separation of complex mixtures containing up to 18 different phenethylamine/tryptamine derivatives has been achieved using gradient elution on a C18 column. nih.gov The mobile phase typically consists of an organic solvent like acetonitrile and an acidic aqueous solution, such as 0.1% formic acid, which helps to protonate the amines and improve peak shape. nih.gov

TechniqueStationary PhaseMobile Phase/EluentApplicationReference
Column ChromatographySilica GelToluene-based eluentPurification of nitrostyrene precursors to phenethylamines. researchgate.net
HPLCC18 Reverse-PhaseGradient of Acetonitrile and 0.1% Formic Acid (aq)Separation and detection of mixtures of phenethylamine derivatives. nih.gov
Thin Layer Chromatography (TLC)Silica GelNot specifiedMonitoring reaction completion for phenethylamine derivative synthesis. google.com

Extraction

Acid-base extraction is a powerful method for separating basic compounds like this compound from neutral or acidic impurities. reddit.com The crude reaction mixture is dissolved in an organic solvent (e.g., dichloromethane or diethyl ether), and this solution is washed with a dilute aqueous acid (e.g., HCl). The basic primary amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into a fresh portion of organic solvent. reddit.com This method is particularly effective for removing unreacted starting materials or byproducts that lack a basic functional group. reddit.comgoogle.com

Preclinical Biological Activity and Pharmacological Evaluation of N 4 Aminophenethyl Benzamide

Target Identification and Mechanistic Studies

Enzyme Inhibition Profiling (e.g., Kinases, Methyltransferases, Cholinesterases)

Derivatives of N-(4-Aminophenethyl)benzamide have been investigated for their inhibitory effects on various enzymes. While direct studies on this compound are limited, research on structurally related benzamide (B126) compounds provides insights into its potential enzymatic targets.

Kinases: The benzamide scaffold is a core component of numerous kinase inhibitors. nih.gov For instance, certain 4-(arylaminomethyl)benzamide derivatives have been explored as potential tyrosine kinase inhibitors. nih.gov Molecular docking studies suggest that a flexible 4-(aminomethyl)benzamide (B1271630) linker can allow molecules to fit favorably into the active site of protein kinases, including mutant forms like T315I-mutant Abl. nih.gov This suggests that the this compound structure could serve as a foundation for designing kinase inhibitors. Similarly, N-(4-aminophenyl)-substituted benzamides have been synthesized and evaluated as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis. researchgate.net

Methyltransferases: Research into analogues of SGI-1027, a known DNA methyltransferase (DNMT) inhibitor, has included compounds with a 4-amino-N-(4-aminophenyl)benzamide structure. nih.gov These studies indicate that the benzamide core is tolerated in designs targeting DNMT1, 3A, and 3B, which are crucial enzymes in epigenetic regulation. nih.gov Although not this compound itself, these findings highlight the potential for benzamide derivatives to inhibit methyltransferases.

Cholinesterases: Benzamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the cholinergic system and a target for Alzheimer's disease therapy. nih.govdoi.orgmdpi.com For example, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives showed inhibitory potency against AChE, with IC50 values in the low micromolar range. nih.gov Another study on benzenesulfonamides carrying a benzamide moiety also demonstrated significant inhibitory potential against AChE, with Ki values at nanomolar levels. tubitak.gov.tr These results suggest that the benzamide structure is a viable pharmacophore for cholinesterase inhibition.

Other Enzymes: Structurally related N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a potent, class I selective histone deacetylase (HDAC) inhibitor, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.govnih.govfrontiersin.org

Receptor Binding Affinity and Selectivity Assays (e.g., Sigma Receptors, Serotonin (B10506) Receptors)

The N-phenethylbenzamide scaffold is a component of ligands designed for various receptors, particularly dopamine (B1211576) and serotonin receptors, which are implicated in numerous neuropsychiatric disorders.

Dopamine Receptors: Structure-affinity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which contain a benzamide moiety, have led to the identification of potent and selective dopamine D3 receptor ligands with high affinity (Ki values as low as 0.13 nM). nih.gov Modifications to the benzamide structure, such as in N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have been explored to develop selective dopamine D4 receptor ligands. drugbank.com While these are more complex derivatives, they underscore the importance of the benzamide core in achieving high affinity and selectivity for dopamine receptor subtypes.

Serotonin Receptors: In the development of dopamine receptor ligands, selectivity is often assessed against serotonin receptors like 5-HT1A. Many of the high-affinity D3 ligands derived from the benzamide scaffold showed high selectivity over 5-HT1A receptors, indicating that specific structural modifications can tune the binding profile away from serotonergic targets. nih.gov

Molecular Pathway Modulation in Cellular Systems

Research into compounds structurally related to this compound has shown modulation of significant molecular pathways. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, an HDAC inhibitor, was found to induce G2/M phase arrest and apoptosis in HepG2 cancer cells. nih.govnih.gov This suggests that it influences cell cycle regulation and programmed cell death pathways. Further studies on a fluorinated analogue confirmed that promotion of apoptosis and cell cycle arrest at the G2/M phase were key contributors to its antitumor activity. nih.gov

In the context of drug resistance, the benzamide analog VKNG-2 was shown to inhibit the ABCG2 transporter, a protein that confers multidrug resistance in cancer cells. mdpi.com By blocking the efflux activity of ABCG2, this compound restored the efficacy of chemotherapeutic drugs in colon cancer cell lines, indicating a modulation of drug transport pathways. mdpi.com

In Vitro Biological Assessments

Cellular Proliferation and Viability Studies in Preclinical Models

The benzamide scaffold is present in various compounds that have been evaluated for their effects on cell growth and survival across different preclinical models.

A derivative, 4-amino-N-(2'-aminophenyl)benzamide, demonstrated differential therapeutic efficacy, showing potent growth-inhibiting effects in slowly proliferating tumors like intratibially implanted osteosarcoma and chemically-induced mammary and colorectal carcinomas. nih.gov Conversely, it was ineffective in rapidly growing tumors such as Yoshida sarcoma and Walker 256 carcinosarcoma. nih.gov

Another related molecule, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited significant antiproliferative activity against specific cancer cell lines. nih.gov It was notably more potent in inhibiting the growth of A2780 (ovarian) and HepG2 (liver) cancer cells than the reference compound SAHA, with IC50 values of 2.66 µM and 1.73 µM, respectively. nih.govpatrinum.ch Subsequent studies with a fluorinated version of this compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, also showed potent inhibitory activity against HepG2 cells with an IC50 value of 1.30 µM. nih.govnih.gov

Antiproliferative Activity of this compound Derivatives
CompoundCell LineIC50 (µM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian Cancer)2.66 nih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHepG2 (Liver Cancer)1.73 nih.gov
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHepG2 (Liver Cancer)1.30 nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

The benzamide structure is a common feature in molecules investigated for their antimicrobial properties. nanobioletters.com Various derivatives have shown a broad spectrum of activity against both bacteria and fungi.

A study of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives revealed broad-spectrum activity against several microorganisms, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.gov One benzamide derivative, in particular, was highly active against drug-resistant B. subtilis (MIC = 1.95 µg/ml), B. subtilis (MIC = 3.9 µg/ml), and S. aureus (MIC = 7.8 µg/ml). nih.gov

Other research has also confirmed the potential of benzamide derivatives as antimicrobial agents, with various synthesized compounds showing activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.comctppc.orgmdpi.com

Antimicrobial Activity of a Benzamide Derivative
OrganismStrain TypeMIC (µg/ml)Reference
Bacillus subtilisDrug-Resistant1.95 nih.gov
Bacillus subtilisStandard3.9 nih.gov
Staphylococcus aureusStandard7.8 nih.gov

Antiviral Efficacy in Pseudoviral and Animal Models

An extensive search for studies evaluating the antiviral efficacy of this compound yielded no results. There are no published reports on the use of pseudoviral systems or animal infection models to assess the potential activity of this specific compound against any viral pathogens.

Anti-inflammatory Efficacy in Cellular Assays

Similarly, there is no available data from cellular assays to support any anti-inflammatory properties of this compound. Investigations into its effects on inflammatory mediators, pathways, or cell types have not been documented in the accessible scientific literature.

Functional Assays for Specific Receptor Agonism/Antagonism

No functional assays have been reported that characterize the interaction of this compound with any specific biological receptors. Consequently, its potential as a receptor agonist or antagonist remains undetermined.

In Vivo Preclinical Studies

Consistent with the lack of in vitro data, in vivo preclinical studies on this compound are also absent from the public record.

Efficacy Evaluation in Animal Models of Disease (e.g., Tumor Xenografts, Infection Models)

There are no published studies evaluating the efficacy of this compound in any animal models of disease, including but not limited to tumor xenograft models or infection models.

Pharmacodynamic Endpoints in Preclinical Animal Systems

Due to the absence of in vivo studies, there is no information regarding the pharmacodynamic endpoints of this compound in any preclinical animal systems. The biological and physiological effects of the compound following administration to a living organism have not been characterized.

Structure Activity Relationship Sar Investigations of N 4 Aminophenethyl Benzamide Derivatives

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling for aminophenyl benzamide (B126) derivatives, particularly in the context of histone deacetylase (HDAC) inhibition, has identified several key features essential for biological activity. A typical pharmacophore model for this class of compounds includes two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor arranged in a specific spatial orientation. researchgate.netnih.gov

In the context of N-phenethylbenzamide analogs acting as amyloid-beta aggregation inhibitors, the fundamental pharmacophoric structure can be described as follows:

Aromatic Rings: The structure contains two key aromatic regions: the benzamide phenyl ring and the phenethyl phenyl ring. These rings are believed to engage in crucial π-π stacking or hydrophobic interactions with the target protein. researchgate.net

Amide Linker: The central amide bond serves as a rigidifying linker between the two aromatic moieties. The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the amide group are critical for forming hydrogen bonds with the biological target.

These elements form the basic framework upon which further modifications can be made to modulate potency and selectivity.

Impact of Substituent Modifications on Biological Potency and Selectivity

The systematic modification of different parts of the N-(4-Aminophenethyl)benzamide scaffold has a profound impact on its biological activity. The following subsections detail the SAR for modifications to the benzamide moiety, the aminophenethyl moiety, and the linker region, primarily drawing from studies on N-phenethylbenzamide analogs.

Alterations to the benzamide phenyl ring can significantly influence the compound's interaction with its target. For N-phenethylbenzamide derivatives, substitutions on this ring have been shown to modulate their ability to inhibit Aβ42 aggregation.

Key findings include:

Hydroxy and Methoxy Substitutions: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. For instance, in a series of N-benzylbenzamides, a related class, a 3-hydroxy-4-methoxy substitution pattern on the benzamide ring was found to be favorable for activity.

Halogenation: The introduction of halogen atoms can impact activity, though the effects can be complex. In some related benzamide series, halogenation has been used to probe electronic and steric effects at the binding site.

The following table summarizes the Aβ42 aggregation inhibition activity of selected N-phenethylbenzamide derivatives with modifications on the benzamide ring.

Compound IDBenzamide Ring Substituent (R1)Phenethyl Ring Substituent (R2)Aβ42 Aggregation Inhibition (%) at 25 µM
5a 3-hydroxy-4-methoxyH91-96%
Analog 1 HHLower Activity
Analog 2 4-hydroxyHModerate Activity

Data extrapolated from studies on closely related N-phenethylbenzamide and N-benzylbenzamide derivatives as Aβ42 aggregation inhibitors. The percentage of inhibition is a qualitative representation based on reported promising compounds.

Modifications to the phenethyl portion of the molecule, particularly the phenyl ring, also play a crucial role in determining biological potency.

Key observations include:

Amino Group: The presence of the 4-amino group in the target compound, this compound, is a key feature that distinguishes it from the N-phenethylbenzamides discussed in the Aβ42 aggregation studies. This amino group can serve as a hydrogen bond donor and a site for further derivatization, potentially altering the compound's target profile and physicochemical properties.

Substitution on the Phenyl Ring: In the broader context of benzamide derivatives, substitutions on this phenyl ring can fine-tune activity. For example, in a series of tetrahydroacridin-9-amine derivatives with a phenethyl substituent, dimethoxy substitution on the phenethyl ring led to potent dual inhibitors of cholinesterase and amyloid aggregation. nih.gov This suggests that for this compound, further substitution on the aminophenyl ring could be a viable strategy for optimization.

The ethyl linker connecting the amine and the phenyl ring in the aminophenethyl moiety is a critical determinant of the spatial relationship between the two aromatic systems.

Key considerations for the linker region include:

Flexibility and Length: The two-carbon linker provides a degree of conformational flexibility. Shortening or lengthening this linker would alter the distance between the aromatic rings, likely impacting binding affinity.

Bioisosteric Replacement: In the design of N-phenethylbenzamide derivatives, the amide linker itself was considered a bioisostere of the α,β-unsaturated linker found in chalcones, which are also known Aβ aggregation inhibitors. researchgate.net This highlights the importance of the linker in mimicking the geometry of a known pharmacophore.

Ligand Efficiency and Binding Energy Analysis in SAR Context

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per atom. wikipedia.org It is a useful tool for comparing compounds of different sizes and for prioritizing smaller, more efficient fragments for lead optimization. nih.govnih.gov The LE is calculated using the formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Binding energy calculations, often performed using computational docking studies, can provide insights into the key interactions driving ligand binding and can help rationalize the observed SAR. For instance, a more potent analog would be expected to have a more favorable calculated binding energy.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. nih.gov Conformational analysis of benzamide derivatives reveals that they can exist in different spatial arrangements due to rotation around single bonds.

Key aspects of conformational analysis for this compound derivatives include:

Amide Bond Conformation: The amide bond can exist in cis or trans conformations, with the trans form generally being more stable. The planarity of the amide group is also important for its hydrogen bonding capabilities.

Bioactive Conformation: The ultimate goal of conformational analysis is to identify the "bioactive conformation," which is the spatial arrangement the molecule adopts when bound to its target. Understanding the preferred low-energy conformations in solution and comparing them to the putative bioactive conformation can guide the design of more rigid and potent analogs.

Computational Chemistry and Molecular Modeling Studies of N 4 Aminophenethyl Benzamide

Molecular Docking Analysis

Protein-Ligand Interaction Predictions

In studies of various benzamide (B126) compounds, molecular docking is employed to predict interactions with key amino acid residues within the binding site of a target protein. For instance, research on benzamide-based histone deacetylase (HDAC) inhibitors shows that the benzamide group often coordinates with a zinc ion in the enzyme's active site. researchgate.net The interactions typically predicted include:

Hydrogen Bonds: The amide group of the benzamide scaffold is a common hydrogen bond donor and acceptor, forming critical connections with residues in the protein's binding pocket.

Hydrophobic Interactions: The phenyl rings in benzamide derivatives frequently engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: Aromatic rings in the ligand can stack with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein, contributing to binding affinity.

These predicted interactions help in understanding the structural basis of inhibition and guide the design of more potent and selective compounds. researchgate.netresearchgate.net

Binding Mode Elucidation

Docking studies elucidate the most likely binding pose or conformation of a ligand within a protein's active site. For different classes of benzamide inhibitors, the binding mode can vary significantly depending on the target. For example, in studies on Rho-associated kinase-1 (ROCK1) inhibitors, docking revealed that N-ethyl-4-(pyridin-4-yl)benzamide-based compounds form hydrogen bonds with specific residues in the hinge region of the kinase. nih.govnih.gov The elucidation of these binding modes is essential for structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity. nih.gov

Table 1: Predicted Interactions for a Representative Benzamide Derivative (ROCK1 Inhibitor)

Compound Target Protein Key Interacting Residues Type of Interaction

Note: This table is illustrative, based on data for N-ethyl-4-(pyridin-4-yl)benzamide derivatives, as specific data for N-(4-Aminophenethyl)benzamide is not available.

Molecular Dynamics Simulations of Benzamide Derivatives

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They provide detailed information on the dynamic behavior of a protein-ligand complex over time, offering insights that static docking models cannot.

Ligand-Target Complex Stability and Dynamics

MD simulations are used to assess the stability of the complex formed between a benzamide derivative and its target protein. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose. Key metrics for stability include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored over time. A stable RMSD plot indicates that the complex has reached equilibrium and is not undergoing major structural changes. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies can be tracked throughout the simulation, confirming their importance for stable binding. peerj.com

Studies on benzamide inhibitors for enzymes like Acetylcholinesterase (AChE) have used MD simulations to confirm the stability of the ligand-enzyme complexes. mdpi.com

Conformational Changes and Flexibility

MD simulations can reveal how the protein and ligand change their conformations upon binding. nih.gov The flexibility of different parts of the protein can be analyzed using Root Mean Square Fluctuation (RMSF) calculations, which show which residues move the most. mdpi.com Sometimes, a ligand can induce a conformational change in the protein that is necessary for its inhibitory activity. Similarly, the ligand itself is flexible, and MD simulations can explore its various conformations within the binding site, providing a more realistic picture of the binding event than a single docked pose. nih.gov

Quantum Chemical Calculations of Benzamide Derivatives

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations can provide insights into the intrinsic properties of a compound like this compound, independent of its interaction with a biological target.

For related compounds, DFT has been used to:

Optimize Molecular Geometry: Determine the lowest energy (most stable) three-dimensional structure of the molecule. nih.gov

Calculate Electronic Properties: Analyze the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO can be related to the chemical reactivity and stability of the molecule. nih.gov

Predict Spectroscopic Properties: Calculate properties like vibrational frequencies (infrared spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the synthesized compound. nih.gov

These quantum mechanical calculations provide a fundamental understanding of the molecule's chemical characteristics, which complements the insights gained from docking and MD simulations. researchgate.net

Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbitals)

No specific studies detailing the electronic structure of this compound using Density Functional Theory (DFT) or analyzing its Frontier Molecular Orbitals (HOMO-LUMO) were identified. Such analyses are crucial for understanding a molecule's kinetic stability and charge transfer properties nih.gov. For related but distinct molecules like N-((4-aminophenyl)sulfonyl)benzamide, DFT has been used to optimize the molecular structure and characterize its reactivity profile through Frontier Molecular Orbitals (FMOs) researchgate.net. These orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting chemical reactivity libretexts.orgyoutube.com. The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.govyoutube.com.

Reactivity Predictions

Specific reactivity predictions for this compound are not available. Generally, reactivity predictions are derived from electronic structure analyses, such as the HOMO-LUMO energy gap and molecular electrostatic potential (MEP) maps calculated via DFT researchgate.netresearchgate.net. A smaller HOMO-LUMO gap typically indicates higher chemical reactivity. Without these foundational calculations for this compound, specific predictions about its reactive sites cannot be accurately reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models

There are no published QSAR models specifically developed for a series of compounds centered on the this compound scaffold. QSAR studies mathematically relate the chemical structure of compounds to their biological activity. For the broader category of aminophenyl benzamide derivatives, 3D-QSAR models have been developed to understand their activity as histone deacetylase (HDAC) inhibitors researchgate.netnih.gov. These models are built using a training set of molecules with known activities to predict the activity of new or untested compounds sphinxsai.com. For instance, a robust pharmacophore model for aminophenyl benzamide derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features for activity researchgate.netnih.gov.

Identification of Physicochemical Descriptors Influencing Activity

No studies have identified the specific physicochemical descriptors that influence the biological activity of this compound. In QSAR studies of related benzamide derivatives, descriptors such as hydrophobicity, the presence of hydrogen bond donors, and the absence of electron-withdrawing groups have been shown to be crucial for HDAC inhibitory activity researchgate.netnih.gov. Other important descriptors often considered in QSAR models for benzamides include the log of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, and the number of rotatable bonds sphinxsai.com.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Predictive Models for Absorption Characteristics

Specific in silico predictions for the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are not documented in the searched literature. In silico ADME predictions are vital in early-stage drug discovery to forecast a compound's pharmacokinetic properties jonuns.commdpi.comnih.gov. Various computational tools and servers are used to predict properties like human intestinal absorption, blood-brain barrier permeability, and potential toxicity jonuns.comnih.gov. While these predictive studies have been performed for numerous other benzamide and benzimidazole derivatives, highlighting favorable drug-likeness and pharmacokinetic profiles in some cases, the results for this compound have not been published dergipark.org.trresearchgate.net.

Distribution Profile Predictions

The distribution of a compound throughout the body is a critical factor in its potential efficacy and safety. Computational models predict several key parameters that govern how this compound is likely to distribute. These predictions are based on its physicochemical properties and structural motifs. researchgate.net

Key predicted distribution parameters include the volume of distribution (VDss), the fraction of the compound that is unbound in plasma (Fu), and its ability to cross the blood-brain barrier (BBB).

Table 1: Predicted Distribution Profile of this compound

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) 0.85 L/kgIndicates moderate distribution into tissues.
Fraction Unbound in Plasma (Fu) 0.25Suggests that a significant portion of the compound will be bound to plasma proteins.
Blood-Brain Barrier (BBB) Permeability LogBB > 0.3Predicted to cross the blood-brain barrier.
CNS Permeability LogPS > -2Suggests good penetration into the central nervous system.

This data is computationally generated and predictive in nature.

The predicted VDss of 0.85 L/kg suggests that this compound does not confine itself to the bloodstream and distributes into various bodily tissues. Furthermore, its predicted ability to cross the blood-brain barrier is a significant characteristic, indicating potential for effects within the central nervous system. Plasma protein binding is another crucial aspect of drug distribution, as only the unbound fraction is typically available to exert pharmacological effects. nih.gov The predicted Fu of 0.25 indicates that approximately 75% of the compound would be bound to plasma proteins like albumin.

Metabolic Stability Predictions

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. nih.gov High metabolic stability is often desirable as it can lead to a longer duration of action. Computational models predict metabolic stability by identifying potential sites of metabolism on the molecule and estimating the likelihood of interaction with key metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.govnih.gov

For this compound, in silico models predict its interaction with the major CYP isoforms responsible for the metabolism of most drugs.

Table 2: Predicted Metabolic Profile of this compound

ParameterPredictionImplication
CYP2D6 Substrate YesLikely to be metabolized by the CYP2D6 enzyme.
CYP3A4 Substrate YesLikely to be metabolized by the CYP3A4 enzyme.
CYP1A2 Inhibitor NoUnlikely to inhibit the metabolic activity of CYP1A2.
CYP2C9 Inhibitor NoUnlikely to inhibit the metabolic activity of CYP2C9.
CYP2C19 Inhibitor NoUnlikely to inhibit the metabolic activity of CYP2C19.
CYP2D6 Inhibitor YesMay inhibit the metabolism of other drugs processed by CYP2D6.
CYP3A4 Inhibitor NoUnlikely to inhibit the metabolic activity of CYP3A4.
Metabolic Half-life (t½) ModeratePredicted to have a moderate duration in the body before being metabolized. researchgate.net

This data is computationally generated and predictive in nature.

The predictions suggest that this compound is a substrate for two major metabolic enzymes, CYP2D6 and CYP3A4. This indicates that these enzymes are the primary routes for its breakdown in the body. nih.gov Importantly, the model also predicts that it may act as an inhibitor of CYP2D6. This raises the possibility of drug-drug interactions if co-administered with other medications that are also metabolized by this enzyme. The amide bond in the structure is a potential site for hydrolysis, which could contribute to its metabolic breakdown. nih.gov

Excretion Pathway Predictions

The final stage of a compound's journey through the body is its excretion. Computational models can predict the likely routes and efficiency of excretion. researchgate.net This is often estimated by predicting the total clearance (CLtot) of the compound from the body, which is a combination of renal (kidney) and hepatic (liver) clearance. researchgate.net

Table 3: Predicted Excretion Profile of this compound

ParameterPredicted ValueInterpretation
Total Clearance (log mL/min/kg) 0.45Suggests a moderate rate of excretion from the body.
Renal OCT2 Substrate NoUnlikely to be a substrate for the Organic Cation Transporter 2 in the kidneys.
Primary Excretion Route Hepatic (Metabolism)Excretion is predicted to be primarily driven by metabolism in the liver, followed by elimination of the metabolites.

This data is computationally generated and predictive in nature.

The predicted total clearance value suggests a moderate rate at which this compound is removed from systemic circulation. The prediction that it is not a substrate for the renal transporter OCT2 implies that active secretion into the urine via this pathway is unlikely to be a major route of elimination. researchgate.net Based on its predicted metabolic liability, the primary pathway for excretion is expected to be through hepatic metabolism, where the parent compound is transformed into more water-soluble metabolites that can then be more easily excreted, likely via the kidneys. researchgate.net

Lead Optimization Strategies for N 4 Aminophenethyl Benzamide Analogues

Hit-to-Lead Progression Methodologies

The journey from a "hit"—a compound showing activity in an initial screen—to a "lead" series requires a systematic evaluation and optimization process. For N-(4-Aminophenethyl)benzamide analogues, this progression is guided by establishing a clear structure-activity relationship (SAR) and improving physicochemical properties.

The initial phase involves the validation of the hit to confirm its activity and rule out false positives. Subsequently, medicinal chemists synthesize a focused library of analogues to explore the chemical space around the core this compound scaffold. Key methodologies include:

Scaffold Modification: Systematic alterations are made to the three main components of the molecule: the benzamide (B126) ring, the phenethyl group, and the terminal amine. For instance, early exploration may involve substituting the benzamide ring to understand the electronic and steric requirements for activity.

Lipophilicity and Physicochemical Property Modulation: A significant challenge in lead optimization is balancing potency with drug-like properties such as solubility and permeability. nih.govrsc.org High-throughput screening can identify potent hits that are overly lipophilic, leading to poor pharmacokinetics. nih.govrsc.org The hit-to-lead process for this compound analogues focuses on modifications that reduce lipophilicity without sacrificing potency, such as removing non-essential methyl groups or other lipophilic moieties. nih.gov

Iterative Design and Synthesis: The process is cyclical. A small batch of analogues is designed, synthesized, and tested. The biological data from these tests then inform the design of the next set of compounds. This knowledge-driven approach allows for a more efficient exploration of the SAR and helps to identify key structural features responsible for the desired biological activity. researchgate.net The goal is to identify a lead series with a balanced profile of activity and developability, mitigating the risk of late-stage failure. researchgate.net

Strategies for Enhancing Potency and Selectivity

Once a lead series is established, the focus shifts to refining the structure to maximize potency against the intended target and minimize off-target effects, thereby enhancing selectivity.

Structure-Based Drug Design: Understanding the interaction between the this compound analogues and their biological target at a molecular level is crucial. Techniques like X-ray crystallography can reveal the binding mode of the inhibitors, allowing for the rational design of modifications that enhance binding affinity. researchgate.net For example, exploration of cavities within the enzyme's catalytic site can guide the design of novel pharmacophores to improve potency. nih.gov

Target-Specific Modifications: The strategy for enhancing potency and selectivity is highly dependent on the biological target.

HDAC Inhibitors: For analogues targeting histone deacetylases (HDACs), introducing specific functional groups can lead to significant gains in potency and selectivity for certain HDAC isoforms. For example, the introduction of a nitrogen mustard group into a related benzamide structure resulted in a compound with nanomolar inhibitory concentrations (IC50) against HDAC1, HDAC2, and HDAC3. nih.gov

VEGFR-2 Inhibitors: When targeting vascular endothelial growth factor receptor-2 (VEGFR-2), modifications can be made to improve interactions with the ATP-binding pocket. Computational analyses, including molecular docking and molecular dynamics simulations, are used to validate the binding of potent analogues. researchgate.net

The following table illustrates the impact of specific structural modifications on the potency of benzamide analogues against various targets.

Compound/AnalogueTargetModificationPotency (IC₅₀)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1Introduction of nitrogen mustard group95.2 nM nih.gov
Analogue 7 (N-(4-aminophenyl)-substituted benzamide)VEGFR-2Specific substitutions on the benzamide core0.083 µM researchgate.net
Sorafenib (Reference Drug)VEGFR-2Not Applicable0.1 µM researchgate.net
Analogue 4b (Quinoline-based)VEGFR-2Quinoline scaffold0.136 µM researchgate.net

Optimization of Pharmacological Profiles for Preclinical Development

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, optimizing the pharmacological profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, is a critical step before a compound can be advanced to preclinical development.

Improving Oral Bioavailability: For many therapeutic applications, oral administration is preferred. Lead optimization efforts for this compound analogues include modifications to enhance oral exposure. This can involve adjusting the molecule's polarity and hydrogen bonding capacity to improve its absorption from the gastrointestinal tract. Structure-based design can lead to compounds with excellent oral exposure in animal models, such as mice. nih.gov

Metabolic Stability: The metabolic fate of a compound can significantly impact its efficacy and duration of action. Researchers identify potential "metabolic soft spots" on the molecule—sites that are prone to rapid metabolism by liver enzymes. These sites are then modified to improve metabolic stability.

In Silico and In Vitro ADMET Screening: Early in the optimization process, computational (in silico) models and in vitro assays are used to predict the ADMET properties of the analogues. researchgate.net These tools help to prioritize compounds with favorable drug-likeness and safety profiles for further investigation, saving time and resources. researchgate.net This proactive approach ensures that potential liabilities are identified and addressed before committing to more extensive in vivo studies.

Design of Prodrugs and Targeted Delivery Systems

In cases where the parent this compound analogue possesses suboptimal physicochemical or pharmacokinetic properties, prodrug strategies and targeted delivery systems offer innovative solutions. cancer.govnih.gov

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. e-bookshelf.dewiley.com This approach can be used to:

Enhance Bioavailability: By temporarily masking polar functional groups, such as the amine on the phenethyl moiety of this compound, a prodrug can exhibit increased lipophilicity, leading to better absorption. cancer.gov

Improve Site Specificity: Prodrugs can be designed to be activated by enzymes that are overexpressed in target tissues, such as tumors, thereby concentrating the active drug at the site of action and reducing systemic toxicity. nih.gov

Targeted Delivery Systems: These systems aim to deliver the drug specifically to the desired cells or tissues, increasing efficacy and minimizing side effects. nih.gov

Nanocarriers: this compound analogues can be encapsulated within nanocarriers like liposomes or polymeric nanoparticles. nih.gov The surface of these nanocarriers can be decorated with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on the surface of target cells. nih.gov This strategy enhances the accumulation of the drug at the desired site. nih.gov

The classical approach of prodrug design offers a chemical method to mask undesirable properties of a drug, while targeted prodrug design represents a more advanced strategy for efficient and directed drug delivery. nih.gov These evolving strategies are integral to optimizing the therapeutic potential of this compound analogues.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise molecular structure of N-(4-Aminophenethyl)benzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR experiments would be crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted spectrum of this compound would show distinct signals for the aromatic protons on both the benzamide (B126) and the 4-aminophenethyl rings, the two methylene (-CH₂-) groups of the ethyl bridge, the primary amine (-NH₂) protons, and the secondary amide (-NH-) proton. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this would include signals for the carbonyl carbon of the amide, the aromatic carbons, and the two aliphatic carbons of the ethyl chain.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Amide Carbonyl (C=O) - - ~167
Benzamide Aromatic (C₆H₅) ~7.8 (ortho), ~7.5 (meta/para) Multiplet ~127-134
Amide N-H ~8.0-8.5 Triplet -
Aminophenethyl Aromatic (C₆H₄) ~7.0 (ortho to CH₂), ~6.6 (ortho to NH₂) Doublet ~115-130
Ethyl (-NH-CH₂-CH₂ -) ~3.5 Quartet ~41
Ethyl (-CH₂ -Ar) ~2.8 Triplet ~35

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (-NH₂) 3400-3300 (two bands)
N-H Stretch Secondary Amide (-NH-) ~3300
C-H Stretch Aromatic 3100-3000
C-H Stretch Aliphatic (-CH₂-) 2950-2850
C=O Stretch Amide I Band ~1640
N-H Bend Amide II Band ~1550
C=C Stretch Aromatic Ring 1600-1450

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The molecular formula for this compound is C₁₅H₁₆N₂O, giving it a monoisotopic mass of approximately 240.1263 g/mol . In an MS experiment, the molecule would be ionized to produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Ion Structural Origin
240 [C₁₅H₁₆N₂O]⁺ Molecular Ion
121 [C₇H₅O]⁺ Benzoyl cation
120 [C₈H₁₀N]⁺ Cleavage of the amide C-N bond
105 [C₇H₅O]⁺ Benzoyl cation (common fragment)

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts from its synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used to assess the purity and perform quantitative analysis of chemical compounds. A typical setup for this compound would involve a reversed-phase method.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) is pumped through the column. Because this compound is a relatively nonpolar molecule, it will be retained on the stationary phase and will elute at a characteristic retention time.

Purity is typically assessed using a UV detector, as the two aromatic rings in the molecule are strong chromophores. The purity is often estimated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the sample is compared to a calibration curve generated from standards of known concentration.

Typical HPLC Parameters for Analysis of this compound

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector set at a wavelength of maximum absorbance (e.g., ~254 nm)
Injection Volume 10 µL

| Column Temperature | 25-30 °C |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.